N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE
Overview
Description
N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, followed by the introduction of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzamide analogs. Examples include:
- N-(3-methylphenyl)-3-methylbenzamide
- 4-methyl-N-(4-methylphenyl)benzamide
Uniqueness
What sets N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15(2)28-21-12-10-20(11-13-21)23(27)24-22-17(4)25-26(18(22)5)14-19-8-6-16(3)7-9-19/h6-13,15H,14H2,1-5H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAOZKGRGUDMBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=C(C=C3)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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